molecular formula C28H28N4O4 B10934968 6-cyclopropyl-3-(4-methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-(4-methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10934968
M. Wt: 484.5 g/mol
InChI Key: SXEUXFNBLSVMJR-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[3-(MORPHOLINOMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[3-(MORPHOLINOMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole core. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[3-(MORPHOLINOMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[3-(MORPHOLINOMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[3-(MORPHOLINOMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Other compounds with the isoxazole ring structure, such as 3-(4-Methoxyphenyl)isoxazole and 5-Methylisoxazole.

    Pyridine Derivatives: Compounds like 4-Pyridinecarboxamide and 2,6-Dimethylpyridine.

Uniqueness

6-CYCLOPROPYL-3-(4-METHOXYPHENYL)-N~4~-[3-(MORPHOLINOMETHYL)PHENYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C28H28N4O4

Molecular Weight

484.5 g/mol

IUPAC Name

6-cyclopropyl-3-(4-methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C28H28N4O4/c1-34-22-9-7-20(8-10-22)26-25-23(16-24(19-5-6-19)30-28(25)36-31-26)27(33)29-21-4-2-3-18(15-21)17-32-11-13-35-14-12-32/h2-4,7-10,15-16,19H,5-6,11-14,17H2,1H3,(H,29,33)

InChI Key

SXEUXFNBLSVMJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)NC5=CC=CC(=C5)CN6CCOCC6

Origin of Product

United States

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